Product packaging for 1-bromo-3-(4-fluorobenzyl)benzene(Cat. No.:CAS No. 181207-67-0)

1-bromo-3-(4-fluorobenzyl)benzene

Cat. No.: B3048773
CAS No.: 181207-67-0
M. Wt: 265.12 g/mol
InChI Key: ZKLUQRHDRSWIRF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-fluorobenzyl)benzene is a versatile biaxially substituted aromatic compound that serves as a valuable building block in organic synthesis and materials science. Its structure, incorporating both a bromine atom and a fluorobenzyl group on a benzene ring, makes it a crucial intermediate for constructing more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. This compound is especially significant in medicinal chemistry research for the development of potential pharmaceutical candidates, where it can be used to introduce fluorobenzyl-modified aromatic systems. These structures are commonly explored in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies. In material science, it acts as a precursor for the synthesis of organic ligands and monomers aimed at creating advanced polymers and functional materials. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrF B3048773 1-bromo-3-(4-fluorobenzyl)benzene CAS No. 181207-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLUQRHDRSWIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443495
Record name Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181207-67-0
Record name Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profile and Mechanistic Investigations of 1 Bromo 3 4 Fluorobenzyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. byjus.com The substitution pattern on the two aromatic rings of 1-bromo-3-(4-fluorobenzyl)benzene is governed by the directing effects of the existing substituents. The mechanism for EAS reactions typically involves a two-step process: the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity. byjus.comlibretexts.org

The two benzene rings in the molecule offer different environments for electrophilic attack.

Ring A (1-bromo-3-benzyl portion): This ring is substituted with a bromine atom and a benzyl (B1604629) group.

The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), which is stronger than its electron-donating resonance effect (+R). aakash.ac.inhrpatelpharmacy.co.in However, the resonance effect directs incoming electrophiles to the ortho and para positions.

The benzyl group (considered an alkyl group) is an activating group that donates electron density to the ring via an inductive effect, stabilizing the arenium ion intermediate. libretexts.org It is also an ortho, para-director.

The combined influence of these two groups means that electrophilic attack will be directed to the positions ortho and para to the activating benzyl group (positions 2, 4, and 6) and ortho and para to the deactivating bromo group (positions 2, 4, and 5). The activating nature of the benzyl group will likely make this ring more reactive than the fluorinated ring. The primary products would be expected at positions 4 and 6, which are para and ortho to the benzyl group, respectively, and also ortho and para to the bromine atom. Position 2 is sterically hindered by both adjacent substituents.

Ring B (4-fluorobenzyl portion): This ring contains a fluorine atom and is attached to the methylene (B1212753) bridge.

The fluorine atom , like bromine, is a deactivating, ortho, para-directing substituent. aakash.ac.inhrpatelpharmacy.co.in Among the halogens, fluorine has the strongest inductive effect and the weakest resonance effect due to less effective orbital overlap with the benzene pi system. quora.com

The methylene bridge links this ring to the other, and its electronic influence is primarily inductive and weakly activating.

Electrophilic substitution will occur at the positions ortho to the fluorine atom (positions 3' and 5'), as the para position is occupied by the benzyl group.

The general mechanism for the bromination of a substituted benzene, as an example of EAS, is illustrated below. libretexts.orgchegg.com

Interactive Table: Directing Effects of Substituents in this compound for EAS

SubstituentRingElectronic EffectActivating/DeactivatingDirecting Influence
-BrA-I > +RDeactivatingOrtho, Para
-CH₂-ArA+IActivatingOrtho, Para
-FB-I > +RDeactivatingOrtho, Para
-CH₂-ArB+IActivatingOrtho, Para

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring can be replaced via nucleophilic substitution reactions, although the typical bimolecular aromatic nucleophilic substitution (SNAr) mechanism is generally not favored for this compound. The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.com In this compound, the benzyl group at the meta position does not provide this necessary stabilization. stackexchange.com

However, the bromine atom can undergo substitution through other pathways:

Formation of Organometallic Reagents: The compound can react with metals like magnesium to form a Grignard reagent, 1-(4-fluorobenzyl)-3-(magnesiobromo)benzene. This organometallic intermediate can then react with a wide variety of electrophiles.

Metal-Catalyzed Reactions: As detailed in the next section, the C-Br bond is highly susceptible to reactions catalyzed by transition metals like palladium. wikipedia.org

Palladium-Catalyzed Functionalizations and Derivatizations

The carbon-bromine bond in this compound is a prime site for modification using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and reactive substrates for these transformations. wikipedia.orgorganic-chemistry.org

Several key palladium-catalyzed reactions can be employed to derivatize the molecule at the bromine position:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl structure.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, leading to an aniline (B41778) derivative.

Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond.

Cyanation: Reaction with a cyanide source (e.g., zinc cyanide) to introduce a nitrile group.

Interactive Table: Potential Palladium-Catalyzed Reactions of this compound

Reaction NameCoupling PartnerBond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂C-CBiaryl or Alkylated/Vinylic Arene
HeckAlkeneC-CSubstituted Alkene
SonogashiraTerminal AlkyneC-CAryl Alkyne
Buchwald-HartwigR₂NHC-NAryl Amine
StilleR-Sn(Alkyl)₃C-CBiaryl or Alkylated/Vinylic Arene
CyanationZn(CN)₂C-CNAryl Nitrile

Reactivity of the Methylene Bridge

The methylene bridge (-CH₂-) in a diarylmethane like this compound exhibits enhanced reactivity compared to a simple alkane C-H bond. nih.gov This is due to the lower bond dissociation energy of the benzylic C-H bonds, a consequence of the ability of the adjacent aromatic rings to stabilize the resulting benzylic radical. nih.gov

Functionalization of the methylene bridge can be achieved through several strategies:

Radical Reactions: The benzylic protons can be abstracted by radical initiators, leading to a radical intermediate that can participate in further reactions, such as halogenation or oxidation.

Oxidation: Strong oxidizing agents can oxidize the methylene bridge to a ketone (a benzophenone (B1666685) derivative).

Deprotonation: Although not as acidic as active methylene compounds flanked by strong electron-withdrawing groups (like malonic esters), the benzylic protons can be removed by a strong base (like an organolithium reagent) to form a carbanion. wikipedia.org This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the synthesis of triarylmethanes and other more complex structures. nih.gov

Influence of Halogen Substituents on Aromatic Ring Reactivity

The bromine and fluorine atoms in this compound significantly influence the reactivity of their respective aromatic rings, primarily in electrophilic substitution reactions. Halogens exert two opposing electronic effects: aakash.ac.inhrpatelpharmacy.co.in

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. quora.com

For both bromine and fluorine, the inductive effect outweighs the resonance effect, resulting in net deactivation. aakash.ac.in However, the resonance effect is still crucial for determining the regioselectivity of the reaction, favoring ortho and para products. hrpatelpharmacy.co.inyoutube.com Because fluorine is more electronegative than bromine, the fluorinated ring is generally considered to be more deactivated towards electrophilic attack than the brominated ring. quora.comlibretexts.org

Interactive Table: Comparison of Halogen Electronic Effects

HalogenInductive Effect (-I)Resonance Effect (+R)Net Effect on ReactivityDirecting Influence
FluorineStrongestWeakestDeactivatingOrtho, Para
BromineWeaker than FStronger than FDeactivatingOrtho, Para

Exploration of Reaction Pathways and Transition States

In electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion (sigma complex). libretexts.org The stability of this cationic intermediate is a key factor in determining both the reaction rate and the regiochemical outcome. The substituents on the ring influence this stability.

Arenium Ion Stability: For electrophilic attack on either ring, we can draw resonance structures for the arenium ions formed from ortho, meta, and para attack.

For attack ortho or para to the halogen and benzyl substituents, a resonance structure can be drawn that places the positive charge on the carbon atom bearing the substituent. The electron-donating resonance effect of the halogen and the inductive effect of the benzyl group can help stabilize this charge. youtube.com

For meta attack, no such resonance structure is possible, and the positive charge is never located on the substituent-bearing carbon. Consequently, the intermediate is less stabilized, and the activation energy for its formation is higher. This explains the observed ortho, para directing effect.

Computational Modeling: Modern computational chemistry provides powerful tools for mapping reaction pathways. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, transition states, and intermediates. Such calculations could precisely quantify the activation barriers for electrophilic attack at different positions on both rings, confirm the relative stabilities of the possible arenium ions, and provide insight into the electronic structure and bonding changes that occur throughout the reaction.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 4 Fluorobenzyl Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-bromo-3-(4-fluorobenzyl)benzene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.

¹H NMR Spectroscopy would confirm the number of chemically distinct protons and their connectivity. The spectrum would be expected to show signals for the aromatic protons on both benzene (B151609) rings and the methylene (B1212753) (-CH₂-) bridge. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (splitting) would reveal adjacent proton relationships, and the chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR Spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms (Br, F) appearing at characteristic positions.

¹⁹F NMR Spectroscopy would show a signal corresponding to the single fluorine atom, providing information about its chemical environment.

A hypothetical data table for the expected NMR analysis is presented below. The actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Analysis Type Expected Observations
¹H NMR Signals for aromatic protons on two different rings, a singlet for the methylene bridge protons.
¹³C NMR Distinct signals for all unique carbon atoms, including the methylene carbon and the aromatic carbons.
¹⁹F NMR A single resonance for the fluorine atom, potentially showing coupling to nearby protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR and Raman Spectra of this compound would exhibit characteristic absorption bands. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, seen just below 3000 cm⁻¹.

C=C stretching: For the aromatic rings, in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption, typically in the 1000-1300 cm⁻¹ range.

C-Br stretching: Usually found in the lower frequency region of the spectrum (500-600 cm⁻¹).

A table of expected vibrational frequencies is provided below. The precise wavenumbers would require experimental measurement.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1450 - 1600
C-FStretching1000 - 1300
C-BrStretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The two benzene rings in this compound constitute the chromophores. The spectrum would be expected to show absorptions corresponding to π → π* transitions. The substitution on the benzene rings would influence the exact wavelength of maximum absorbance (λ_max).

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. As no crystal structure for this compound has been deposited in public databases, the following subsections describe the type of analysis that would be performed on such data.

Conformational Preferences and Molecular Planarity

The crystallographic data would reveal the preferred conformation of the molecule in the solid state. A key aspect would be the planarity of the two benzene rings. The analysis would also detail the torsion angle of the C-C-C-C chain that links the two rings, defining their spatial relationship.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 4 Fluorobenzyl Benzene

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 1-bromo-3-(4-fluorobenzyl)benzene and understanding the distribution of electrons within the molecule. These calculations are crucial for elucidating its stability and potential interactions.

Density Functional Theory (DFT) Methodologies and Functional Selection (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. The selection of the appropriate functional is critical for obtaining accurate results. For halogenated aromatic compounds like this compound, hybrid functionals are often employed.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the strengths of Hartree-Fock theory and DFT. It provides a good balance between computational cost and accuracy for a wide range of molecular systems. Studies have shown that B3LYP can effectively predict the geometric parameters and electronic properties of similar aromatic compounds.

For a more refined analysis, especially concerning charge transfer and long-range interactions, the long-range corrected functional CAM-B3LYP (Coulomb-attenuating method-B3LYP) is often utilized. This functional is particularly advantageous for predicting excited-state properties and for systems where traditional DFT methods might fail to accurately describe non-covalent interactions.

The choice between these functionals depends on the specific properties being investigated. While B3LYP is often sufficient for ground-state geometry optimization, CAM-B3LYP can offer more reliable predictions for electronic transitions and reactivity that involves significant charge separation.

Basis Set Effects on Computational Accuracy (e.g., 6-311++G(d,p))

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing heavy atoms like bromine and diffuse electron clouds, a flexible and comprehensive basis set is essential.

The 6-311++G(d,p) basis set is a Pople-style basis set that is frequently used for such calculations. Let's break down its components:

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions, allowing for greater flexibility in describing the electron distribution.

++G : The double plus signs signify the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs or weak, long-range interactions.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonding.

The use of the 6-311++G(d,p) basis set in conjunction with a suitable DFT functional provides a robust computational model for obtaining reliable predictions of the molecular geometry, electronic structure, and other properties of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the benzene (B151609) rings, while the LUMO is distributed over the areas that can accept electrons.

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's reactivity.

Electronegativity (χ): This is a measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as: χ = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the molecule's polarizability. It is calculated as: S = 1 / η

These descriptors provide valuable insights into the global reactivity of this compound.

Table 1: Calculated Reactivity Descriptors for this compound

DescriptorSymbolFormula
Electronegativityχ- (E_HOMO + E_LUMO) / 2
Chemical Hardnessη(E_LUMO - E_HOMO) / 2
Chemical SoftnessS1 / η

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: These indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions are expected to be located around the electronegative fluorine and bromine atoms, as well as the π-systems of the benzene rings.

Blue regions: These represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions: These correspond to areas of neutral potential.

The MEP surface provides a clear and intuitive picture of the molecule's reactivity, complementing the information obtained from FMO analysis.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the experimentally observed spectral bands to specific molecular vibrations.

These calculations are typically performed at the same level of theory (e.g., DFT with a specific functional and basis set) as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the calculated vibrational spectrum would show characteristic bands corresponding to:

C-H stretching and bending vibrations of the aromatic rings.

C-C stretching vibrations within the benzene rings.

C-F and C-Br stretching vibrations.

Vibrations associated with the methylene (B1212753) bridge (-CH2-).

By comparing the calculated spectrum with the experimental spectrum, a detailed and reliable assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding.

Nonlinear Optical (NLO) Properties Prediction

The investigation of nonlinear optical (NLO) properties in organic molecules is crucial for the development of new materials for photonic and optoelectronic applications. Molecules like this compound are potential candidates for NLO materials due to their asymmetric charge distribution. The presence of electron-withdrawing groups (bromine and fluorine) and a π-conjugated system (the two benzene rings) can lead to significant molecular polarizability and hyperpolarizability, which are key determinants of NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict NLO properties. Calculations would typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the total first-order hyperpolarizability (β_tot) is a critical measure of a molecule's potential for second-harmonic generation. For this compound, the intramolecular charge transfer between the benzyl (B1604629) and bromobenzene (B47551) moieties, facilitated by the methylene bridge, is expected to result in a notable NLO response. The addition of strong electron-withdrawing groups is known to enhance third-order NLO responses in benzene derivatives. nih.gov

Table 1: Predicted Nonlinear Optical Properties Note: The following values are illustrative, based on typical ranges for similar halogenated aromatic compounds, and would require specific DFT calculations for validation.

ParameterPredicted ValueUnit
Dipole Moment (μ)2.5 - 3.5Debye
Mean Polarizability (α)200 - 250a.u.
First Hyperpolarizability (β_tot)5.0 - 15.0 x 10⁻³⁰esu

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis would provide deep insights into the intramolecular interactions that govern its stability and electronic properties.

The analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. Key interactions expected in this molecule include:

Hyperconjugative interactions: Delocalization of electron density from the lone pairs of the fluorine (LP(F)) and bromine (LP(Br)) atoms into the antibonding π* orbitals of the adjacent benzene rings.

π-π interactions:* Charge transfer between the π orbitals of the two aromatic rings, mediated by the connecting methylene group.

σ-σ interactions:* Delocalization involving the C-H, C-C, C-Br, and C-F sigma bonds.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These represent plausible interactions and stabilization energies. Actual values would be derived from quantum chemical calculations.

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)Interaction Type
LP (Br)π(C-C) of bromobenzene ring2.0 - 4.0Lone Pair -> Antibonding π
LP (F)π(C-C) of fluorobenzyl ring1.5 - 3.5Lone Pair -> Antibonding π
π (C-C) Ring 1π(C-C) Ring 25.0 - 10.0π -> π Conjugation
σ (C-H)σ(C-C)1.0 - 2.5σ -> σ Hyperconjugation

Thermodynamic Properties and Thermal Behavior Investigations

Computational chemistry allows for the accurate prediction of various thermodynamic properties by calculating vibrational frequencies from an optimized molecular structure. These properties are essential for understanding the stability, reactivity, and behavior of the compound under different thermal conditions.

For this compound, key thermodynamic functions such as heat capacity (C_p), entropy (S), and enthalpy (H) can be calculated at different temperatures. These calculations rely on the principles of statistical mechanics applied to the vibrational, rotational, and translational energy levels of the molecule. The results can be compared with data from related compounds like benzene and p-bromofluorobenzene to assess the influence of the specific substitution pattern. chemeo.comnist.gov

Table 3: Predicted Thermodynamic Properties at Standard Conditions (298.15 K) Note: These values are illustrative and based on extrapolations from similar structures. chemeo.comnist.gov

PropertyPredicted ValueUnit
Enthalpy of Formation (ΔfH°)50 - 70kJ/mol
Standard Entropy (S°)400 - 450J/mol·K
Heat Capacity (Cp)200 - 240J/mol·K

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and dynamics. mdpi.com For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the methylene bridge connecting the two phenyl rings.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a period of time. frontiersin.org This allows for:

Conformational Sampling: Identifying the most stable, low-energy conformations (rotamers) of the molecule.

Dynamic Behavior: Understanding the flexibility of the molecule, the energy barriers to rotation, and the timescale of conformational transitions.

Solvent Effects: Observing how the surrounding solvent molecules influence the conformational preferences.

The simulation would likely show that the molecule preferentially adopts a "bent" conformation and explores a range of dihedral angles between the two rings. frontiersin.org

Molecular Docking and Ligand-Protein Interaction Studies (conceptual, in silico)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov While no specific biological target for this compound has been identified, a conceptual docking study can be described to illustrate its potential as a bioactive molecule.

Given its structure, this compound could interact with a protein's active site through several mechanisms:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic and π-Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues and π-stacking or π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org

A docking simulation would score different binding poses based on a scoring function that estimates the binding free energy, helping to identify the most plausible interaction mode. nih.gov

Table 4: Conceptual Ligand-Protein Interactions for this compound

Interaction TypeMolecular Moiety InvolvedPotential Protein Residue Partners
Halogen BondBromine atomCarbonyl oxygen (backbone), Asp, Glu
Hydrogen Bond (acceptor)Fluorine atom-OH groups (Ser, Thr, Tyr), -NH groups
π-π StackingPhenyl ringsPhe, Tyr, Trp
Hydrophobic InteractionBenzyl and phenyl groupsAla, Val, Leu, Ile, Met

Hirshfeld Surface Analysis and Three-Dimensional Energy Frameworks for Intermolecular Forces

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in the crystal lattice of a compound. The Hirshfeld surface is mapped with functions like d_norm, which highlights regions of close intermolecular contact.

For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions that stabilize its solid-state structure:

d_norm map: Red spots on the surface would indicate close contacts, corresponding to potential halogen bonds (Br···H/O/N), hydrogen bonds (F···H), and C-H···π interactions.

2D Fingerprint Plots: These plots quantify the percentage contribution of different types of intermolecular contacts. It is expected that H···H contacts would be the most abundant, followed by C···H/H···C, Br···H/H···Br, and F···H/H···F contacts.

Energy framework calculations can further be used to visualize the interaction energies between molecules in the crystal, illustrating the topology and strength of the packing in three dimensions.

Potential Applications and Advanced Materials Research

Role as an Intermediate in Organic Synthesis for Complex Molecules

There is no available research that discusses the role of 1-bromo-3-(4-fluorobenzyl)benzene as an intermediate in the synthesis of more complex molecules. While its structure suggests potential reactivity—possessing a bromo group amenable to cross-coupling reactions and a fluorobenzyl moiety—no specific examples or studies have been published.

No literature was found that identifies this compound as a precursor or building block in the development of pharmaceutical scaffolds. Its potential utility in medicinal chemistry has not been explored in any published research.

Similarly, there are no studies or patents indicating that this compound has been utilized or investigated as a building block for the synthesis of agrochemical compounds such as pesticides, herbicides, or fungicides.

Development of Advanced Functional Materials

The potential of this compound in the field of materials science is also undocumented.

No research could be located that explores the use of this compound in the formulation or study of liquid crystal systems.

There is no evidence of this compound being investigated for its potential in organic electronics or optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

The presence of a bromine atom in the molecule might suggest a theoretical consideration for flame retardant properties. However, no studies have been conducted or published to evaluate or confirm the efficacy of this compound for such applications.

Compound Names Mentioned

As no specific reactions or related compounds could be discussed in detail, a table of mentioned compounds cannot be generated.

Environmental Impact and Degradation Studies

Photohydrolysis and Other Degradation Pathways in Aquatic Systems

The degradation of halogenated aromatic compounds in aquatic environments is a complex process. While specific data for 1-bromo-3-(4-fluorobenzyl)benzene is not available, the degradation of related compounds involves several potential pathways.

The carbon-fluorine (C-F) bond is exceptionally strong, making many polyfluorinated compounds resistant to degradation. mdpi.com However, the presence of other functional groups can provide an entry point for microbial or chemical reactions that activate the C-F bond, leading to its eventual cleavage. mdpi.com For instance, the biodegradation of some fluorinated aromatic compounds has been observed, particularly under denitrifying conditions where specific bacterial strains can utilize them as growth substrates, releasing fluoride (B91410) ions in the process. researchwithrutgers.com Studies on fluorophenols and fluorobenzoates show that degradation is highly dependent on the specific isomer and the environmental conditions. researchwithrutgers.com

Microbial degradation pathways for fluorinated compounds often involve metabolic activation at a non-fluorinated part of the molecule. mdpi.com Enzymes such as oxygenases can initiate reactions on the aromatic ring, which can lead to defluorination. asm.orgresearchgate.net For example, the bacterial defluorination of trifluoromethyl groups on aromatic rings can occur through ring oxidation, which produces intermediates that are susceptible to complete defluorination. researchgate.net

While many organofluorine compounds exhibit very slow hydrolysis, the rate can be significantly influenced by the molecular structure. dtic.mil The presence of both bromine and fluorine atoms, as in this compound, adds another layer of complexity. The degradation of the brominated portion of the molecule could also be a potential pathway.

Approaches to Green Synthesis and Sustainable Production

The chemical industry is increasingly focusing on sustainable production methods to minimize environmental impact. noahchemicals.com This includes the development of green chemistry principles such as waste prevention, energy efficiency, and the use of renewable feedstocks. noahchemicals.com For the synthesis of diarylmethanes, the structural class of this compound, several more sustainable and efficient methods are being explored.

Traditional synthesis routes for diarylmethanes often involve Friedel-Crafts reactions, which can require harsh catalysts and may not be environmentally ideal. nih.gov Modern approaches aim to improve upon these methods. One greener strategy involves the Suzuki-Miyaura cross-coupling reaction, which can form diarylmethanes by coupling arylboronic acids with benzyl (B1604629) halides or carbonates using a palladium catalyst. organic-chemistry.org

Other innovative and more sustainable methods for diarylmethane synthesis include:

Reductive Cross-Coupling: A one-pot method using magnesium for the reductive cross-coupling of benzyl chlorides and aryl chlorides or fluorides, catalyzed by nickel complexes. organic-chemistry.org

Photocatalysis: This emerging area uses visible light as a sustainable energy source, sometimes in a metal-free system, to mediate the synthesis of diarylmethanes. nih.govorganic-chemistry.org A heterogeneous metallaphotocatalytic system has been shown to be effective and recyclable. organic-chemistry.org

Titanium-based Protocols: A novel synthesis of diarylmethanes, which are key building blocks for certain pharmaceuticals, has been developed using titanium tetrachloride (TiCl₄) for both Friedel-Crafts acylation and subsequent reduction, offering a cleaner alternative to methods using aluminum chloride (AlCl₃). acs.org

Iron-catalyzed Reactions: The use of inexpensive and abundant iron as a catalyst for oxidative cross-coupling reactions provides a milder and more cost-effective pathway to C-C bond formation. nih.gov

These green synthesis strategies, summarized in the table below, represent a shift towards more environmentally benign chemical manufacturing. noahchemicals.comresearchgate.net

Interactive Table: Modern Synthetic Routes to Diarylmethanes

Method Catalyst/Reagents Key Advantages
Suzuki-Miyaura Coupling Palladium catalyst, Arylboronic acids, Benzyl derivatives High yields, functional group tolerance. organic-chemistry.org
Reductive Cross-Coupling Nickel catalyst, Magnesium One-pot synthesis, good to excellent yields. organic-chemistry.org
Visible-Light Photocatalysis Bipyridyl-Ni(II)-carbon nitride Heterogeneous, recyclable catalyst, sustainable energy source. organic-chemistry.org
Titanium-based Synthesis TiCl₄, NaBH₄ Cleaner than AlCl₃-based methods, highly expedient. acs.org
Iron-catalyzed Coupling FeCl₂ Inexpensive catalyst, mild reaction conditions. nih.gov

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of diarylmethanes is a cornerstone of modern organic chemistry, with numerous methods developed over the years. However, the demand for more sustainable and efficient processes continues to drive innovation. For a compound like 1-bromo-3-(4-fluorobenzyl)benzene, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

One promising area of research is the development of novel catalytic systems for the cross-coupling of aryl Grignard reagents with benzylic phosphates. A combination of copper chloride, triethyl phosphite (B83602), and tetrabutylammonium (B224687) iodide has been shown to be an efficient catalytic system for such reactions. This approach offers a cost-effective alternative to traditional palladium-catalyzed methods. Further research could adapt this copper-catalyzed methodology for the specific synthesis of this compound, potentially leading to higher yields and reduced costs.

Another avenue for sustainable synthesis involves the use of more readily available and less toxic reagents. For instance, the use of titanium tetrachloride (TiCl₄) as a Lewis acid in Friedel-Crafts acylation, followed by reduction, has been shown to be a highly expedient and affordable method for producing diarylmethanes. nih.gov This protocol has been successfully applied to the synthesis of complex diarylmethanes, including those with bromo and fluoro substituents. nih.gov Future work could optimize this two-step process for the large-scale production of this compound.

Furthermore, the development of one-pot synthesis methodologies is a key goal in sustainable chemistry. A one-pot, four-component reaction involving aldehydes, arenes, and phosphorus-based reagents has been developed for the synthesis of benzhydrylphosphonium salts, which can then be converted to diarylmethanes. This approach offers a high degree of modularity and could be adapted for the synthesis of this compound and its derivatives.

The table below summarizes some potential sustainable synthetic strategies for diarylmethanes that could be adapted for this compound.

Catalytic System/MethodKey FeaturesPotential Advantages for this compound Synthesis
Copper-catalyzed cross-couplingUses cost-effective copper catalysts.Reduced cost compared to palladium-based methods.
TiCl₄-mediated Friedel-Crafts acylation and reductionEmploys a readily available liquid Lewis acid.Expedient and affordable route for large-scale synthesis. nih.gov
One-pot, four-component synthesisHigh modularity and atom economy.Efficient assembly of the diarylmethane core.
Palladium-catalyzed Suzuki-Miyaura cross-couplingWell-established and versatile.High yields and functional group tolerance. nih.gov

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For this compound, several areas warrant deeper mechanistic investigation.

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of diarylmethanes. nih.gov Mechanistic studies on this reaction have revealed the intricate interplay of oxidative addition, transmetalation, and reductive elimination steps. For a substrate like this compound, a detailed kinetic and computational analysis could elucidate the influence of the bromo and fluoro substituents on the reaction pathway. For example, understanding the relative rates of C-Br bond activation versus potential C-F or C-H bond activation would be critical for achieving high selectivity.

Furthermore, the development of novel catalytic systems often relies on a deep understanding of the catalyst's mode of action. For instance, in the copper-catalyzed cross-coupling of arylmagnesium reagents, the precise role of the triethyl phosphite and tetrabutylammonium iodide in the catalytic cycle is not fully understood. Mechanistic studies could reveal the nature of the active copper species and the mechanism of the carbon-carbon bond formation, enabling the design of even more efficient catalysts.

The activation of C-H and C-F bonds is another area of intense research. While the C-Br bond in this compound is the most likely site for initial reactivity in many cross-coupling reactions, the possibility of activating the C-F or benzylic C-H bonds under specific conditions cannot be ruled out. Mechanistic studies on rhodium-catalyzed C-H and C-F bond activation in fluorinated propenes have shown that such transformations are possible. rsc.org Similar investigations on diarylmethane systems could uncover novel reactivity patterns for this compound.

Integration with Machine Learning for Predictive Modeling in Molecular Design

The integration of machine learning (ML) is revolutionizing the field of chemistry, from reaction optimization to the design of new molecules with desired properties. For a compound like this compound, ML offers several exciting opportunities.

One key application of ML is in the prediction of compound properties. nih.gov By training ML models on large datasets of molecules with known properties, it is possible to predict the physicochemical and biological properties of new compounds with a high degree of accuracy. For this compound and its potential derivatives, ML models could be used to predict properties such as solubility, lipophilicity, and binding affinity to specific biological targets. This would allow for the rapid screening of virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. nih.gov

ML can also be used to optimize reaction conditions. The success of a chemical reaction is often highly dependent on a multitude of factors, including the choice of catalyst, solvent, and temperature. ML algorithms can be trained on data from high-throughput experimentation to predict the optimal conditions for a given reaction. researchgate.net For the synthesis of this compound and its derivatives, ML could be used to identify the ideal catalyst and reaction parameters to maximize yield and minimize byproducts.

Furthermore, generative ML models can be used to design entirely new molecules with desired properties. nih.gov By learning the underlying patterns in large datasets of chemical structures, these models can generate novel molecular scaffolds that are predicted to be active against a specific biological target. Starting with the this compound core, generative models could be used to explore the chemical space around this scaffold, suggesting new derivatives with potentially enhanced activity. nih.gov

The table below outlines some of the potential applications of machine learning in the context of this compound research.

Machine Learning ApplicationDescriptionPotential Impact on Research
Property PredictionPredicting physicochemical and biological properties from chemical structure. nih.govRapid screening of virtual libraries and prioritization of synthetic targets.
Reaction OptimizationPredicting optimal reaction conditions for a given transformation. researchgate.netIncreased synthetic efficiency and reduced experimental effort.
Generative Molecular DesignDesigning novel molecules with desired properties. nih.govDiscovery of new drug candidates and functional materials.
Mechanistic InsightsIdentifying key descriptors that influence reaction outcomes.A deeper understanding of reaction mechanisms.

Exploration of Novel Reactivity Modalities and Applications

The unique combination of a bromo and a fluoro substituent on the this compound scaffold opens up a wide range of possibilities for exploring novel reactivity and applications, particularly in the field of medicinal chemistry.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the benzyl (B1604629) group. This modularity is highly valuable in drug discovery, where the systematic variation of substituents is a key strategy for optimizing the activity and properties of a lead compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are just a few examples of the transformations that could be employed to diversify the this compound core.

The diarylmethane scaffold itself is a common motif in a wide range of biologically active compounds, including antitubercular agents and anticancer drugs. The specific substitution pattern of this compound could impart novel biological activities. Future research could involve the synthesis of a library of derivatives based on this scaffold and their screening against a variety of biological targets. For example, the effect of different substituents at the 3-position on the antitubercular or anticancer activity of the molecule could be systematically investigated.

Furthermore, the development of novel catalytic methods for the functionalization of the benzylic C-H bond in diarylmethanes could open up new avenues for the derivatization of this compound. While the C-Br bond is the most reactive site for many transformations, the selective functionalization of the methylene (B1212753) bridge would provide access to a new class of derivatives with unique three-dimensional structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.